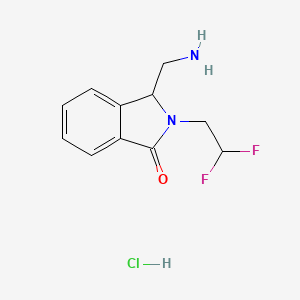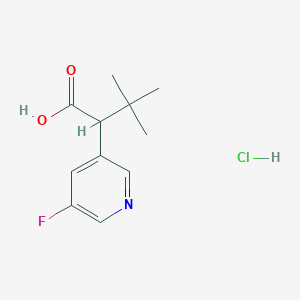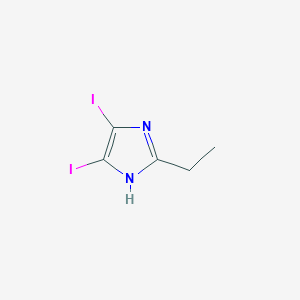
Methyl 3-(4-aminoanilino)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-aminoanilino)-3-oxopropanoate is an organic compound with a complex structure that includes an amino group, an anilino group, and an oxopropanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-aminoanilino)-3-oxopropanoate typically involves the reaction of methyl propionate with aniline and paraformaldehyde. This reaction is often catalyzed by polythiophene encapsulated gold-iron oxide nanoparticles in the presence of water as a solvent under irradiation of a tungsten filament bulb . Another method involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate using a catalytic amount of polyethylene glycol-supported sulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of eco-friendly and reusable catalysts is emphasized to meet the growing demand for greener chemical processes .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-aminoanilino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The oxo group can be reduced to hydroxyl groups.
Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated anilino derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(4-aminoanilino)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-aminoanilino)-3-oxopropanoate involves its interaction with specific molecular targets. The amino and anilino groups can form hydrogen bonds with biological macromolecules, influencing their function. The oxopropanoate group can participate in nucleophilic addition reactions, modifying the activity of enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-nitroanilino)-3-oxopropanoate
- Methyl 3-(4-hydroxyanilino)-3-oxopropanoate
- Methyl 3-(4-chloroanilino)-3-oxopropanoate
Uniqueness
Methyl 3-(4-aminoanilino)-3-oxopropanoate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its nitro, hydroxy, and chloro analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
325168-04-5 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
methyl 3-(4-aminoanilino)-3-oxopropanoate |
InChI |
InChI=1S/C10H12N2O3/c1-15-10(14)6-9(13)12-8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3,(H,12,13) |
Clave InChI |
AMBNNUHYEFBYNF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(=O)NC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-{3-[(Benzyloxy)carbonyl]phenyl}propanoicacid](/img/structure/B13511125.png)




![2-(2-Nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13511159.png)
